N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-5-11-16-17-12(20-11)10-6-8-18(9-7-10)13(19)15-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKQUFNHUCZXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors under controlled conditions. One common method involves the reaction of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
The compound contains a thiadiazole ring which is known for its biological activity, particularly in antimicrobial and anticancer research. The piperidine ring contributes to the overall stability and lipophilicity of the molecule.
Pharmacological Studies
N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has been investigated for its potential pharmacological effects:
- Antimicrobial Activity : Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects .
- Anticancer Properties : The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is required to confirm these effects .
Synthesis and Derivative Development
The synthesis of this compound has been accomplished through various methods:
- Reactions Involving Thiadiazoles : The synthesis often starts with the formation of the thiadiazole ring followed by coupling with piperidine derivatives. This multi-step process allows for the introduction of various substituents that can modulate biological activity .
Case Studies
Several studies have documented the applications and effects of this compound:
- Case Study 1 : A study published in a peer-reviewed journal explored the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. This compound was included as one of the test compounds and demonstrated promising results against Gram-positive bacteria .
- Case Study 2 : Another research effort focused on the anticancer properties of thiadiazole-containing compounds. The study found that this compound exhibited cytotoxic effects on human cancer cell lines, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole vs. Tetrazole Derivatives
The 1,3,4-thiadiazole core in the target compound is structurally analogous to tetrazole rings, which are nitrogen-rich heterocycles. For example, tetrazolyl-urea derivatives (e.g., N-5-tetrazolyl-N′-arylurea compounds) exhibit plant growth-regulating activities due to their ability to mimic phytohormones. In contrast, thiadiazole derivatives often demonstrate broader biological roles, including antimicrobial and enzyme inhibitory effects.
Piperidine Carboxamide Analogues
Piperidine carboxamides with heterocyclic substituents are common in drug discovery. For instance:
- Compound A : N-tert-butyl-4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Replacing the thiadiazole with an oxadiazole reduces sulfur-mediated interactions but increases metabolic stability.
Substituent Effects on Bioactivity
The ethyl group at the 5-position of the thiadiazole in the target compound may enhance hydrophobic interactions compared to smaller substituents (e.g., methyl). In tetrazole derivatives, electron-withdrawing groups (e.g., bromine, methoxy) on aryl rings improve bioactivity, as seen in compounds like 2h (p-methoxy) and 2j (p-bromo) from .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Structural Insights: Tools like SHELX enable precise determination of bond lengths and angles in thiadiazole derivatives, critical for SAR studies .
- Bioactivity Gaps : While tetrazole derivatives show validated plant growth activity, thiadiazole carboxamides require further pharmacological profiling. The tert-butyl group may reduce solubility, necessitating formulation optimization.
- SAR Trends : Bulky substituents (e.g., tert-butyl) often enhance target specificity but may limit bioavailability.
Biological Activity
N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H18N4OS
- Molecular Weight : 270.37 g/mol
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could interact with various receptors, potentially influencing neurotransmission or inflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest it may possess activity against certain bacterial strains.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound's efficacy against a panel of bacterial strains. Results indicated significant antibacterial activity with an IC50 value suggesting moderate effectiveness compared to standard antibiotics.
- Anti-inflammatory Effects : Research focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes. The findings demonstrated that it could effectively reduce inflammation markers in vitro.
- Anticancer Activity : In a cancer cell line study (HeLa), the compound showed promising results with an IC50 value indicating its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions, cyclization, and protective group strategies. For example:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2 : Introduction of the piperidine-carboxamide moiety using tert-butyl carbamate protection (e.g., Boc-protected intermediates) to enhance solubility and reduce side reactions .
- Step 3 : Final deprotection and purification via column chromatography or recrystallization. Yields >85% are achievable with optimized stoichiometry and temperature control .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to validate proton environments and carbon frameworks (e.g., tert-butyl singlet at δ ~1.4 ppm) .
- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the thiadiazole-piperidine junction .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peaks) .
Q. What analytical techniques are critical for assessing purity?
- Methodological Answer :
- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (e.g., 95–99% purity thresholds) .
- Melting Point Analysis : Consistency with literature values (e.g., 140–150°C for tert-butyl derivatives) .
- Elemental Analysis : Validate C, H, N, and S content (±0.4% theoretical) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiadiazole bonds) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Gradients : Controlled heating (80–120°C) during cyclization minimizes side products .
- In-line Monitoring : FTIR or TLC tracking to terminate reactions at optimal conversion points .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Reassessment : Impurities (e.g., deprotected intermediates) may skew activity; re-purify using preparative HPLC .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., reference inhibitors) .
- Structural Analog Comparison : Test derivatives (e.g., ethyl vs. methyl thiadiazole substituents) to isolate pharmacophore contributions .
Q. How does the piperidine-thiadiazole framework influence bioactivity?
- Methodological Answer :
- Conformational Analysis : Piperidine ring puckering modulates binding pocket compatibility (e.g., kinase inhibition) .
- Electron Distribution : Thiadiazole’s electron-deficient core enhances π-π stacking with aromatic residues in target proteins .
- Steric Effects : The tert-butyl group reduces metabolic degradation, prolonging half-life in vivo .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinases) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. propyl) on IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
